molecular formula C15H11NO B1652119 2-Hydroxy-6-(naphthalen-1-yl)pyridine CAS No. 139082-47-6

2-Hydroxy-6-(naphthalen-1-yl)pyridine

Cat. No.: B1652119
CAS No.: 139082-47-6
M. Wt: 221.25
InChI Key: JJRXSLAOEFLWOD-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxy group at the 2-position and a naphthyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(naphthalen-1-yl)pyridine typically involves the condensation of 2-hydroxypyridine with a naphthyl derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution with a naphthyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(naphthalen-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-pyridone derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

2-Hydroxy-6-(naphthalen-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(naphthalen-1-yl)pyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Hydroxy-6-(naphthalen-1-yl)pyridine can be compared with other similar compounds, such as:

    2-Hydroxy-6-(phenyl)pyridine: Lacks the extended aromatic system of the naphthyl group, resulting in different electronic properties.

    2-Hydroxy-6-(naphthalen-2-yl)pyridine: Positional isomer with the naphthyl group attached at a different position, leading to variations in reactivity and biological activity.

    2-Hydroxy-4-(naphthalen-1-yl)pyridine: Substitution at the 4-position instead of the 6-position, affecting the overall molecular geometry and interactions.

Properties

IUPAC Name

6-naphthalen-1-yl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-4-9-14(16-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRXSLAOEFLWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139082-47-6
Record name 6-(1-Naphthalenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139082-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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